Product packaging for Cynometra ananta alkaloid C(Cat. No.:CAS No. 50656-82-1)

Cynometra ananta alkaloid C

Cat. No.: B1232408
CAS No.: 50656-82-1
M. Wt: 253.3 g/mol
InChI Key: UKNFHVAQMUDAFF-BWODNOAJSA-N
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Description

Contextualization of Cynometra Genus within Leguminosae Phytochemistry

The genus Cynometra, a member of the Fabaceae (Leguminosae) family, is widely distributed across tropical regions and holds ecological and economic significance. researchgate.netnih.gov These tropical forest trees are utilized by local populations for both food and traditional medicine. researchgate.netresearchgate.net Phytochemical investigations into the Cynometra genus have revealed a diverse array of secondary metabolites. The primary chemical classes reported are flavonoids and terpenoids, with fatty acids, esters, and various other polyphenols also being identified. researchgate.netjmaterenvironsci.com

A noteworthy characteristic of the Cynometra genus is the presence of imidazole (B134444) alkaloids, which are considered a significant and rare group of nitrogen-containing natural products. While flavonoids and terpenoids are more commonly found, the isolation of imidazole alkaloids from various Cynometra species contributes to the chemotaxonomic profile of the genus. smolecule.com For instance, studies on Cynometra ananta have confirmed the presence of alkaloids, alongside other compounds like terpenoids, steroids, and phenolic compounds in its trunk bark. jmaterenvironsci.com The presence of these distinct alkaloid profiles across different species underscores the chemical diversity within the genus.

Historical Perspective on Alkaloid Discovery in Cynometra ananta

The discovery of alkaloids in Cynometra ananta is rooted in the systematic phytochemical exploration of West African medicinal plants during the latter half of the 20th century. Initial research efforts concentrated on the alkaloid-rich fractions of Cynometra species, which led to the identification of several imidazole-type alkaloids with unique structural features.

Specifically from Cynometra ananta, a large tree with reddish-brown bark native to West Africa, researchers have isolated several imidazoline (B1206853) alkaloids from its leaves. jmaterenvironsci.comwoodsoftheworld.org Among the notable discoveries are the imidazole alkaloids anantine (B1238176), cynometrine (B1210332), and cynodine. scribd.commdpi.com The structural elucidation of these compounds was accomplished through comprehensive spectroscopic analysis and chemical reactions. scribd.com For example, the structure of anantine was determined using methods such as NMR, mass spectrometry, and was confirmed through chemical synthesis. scribd.com Further investigations into related species like Cynometra hankei led to the identification of cynometrine, N₁-demethylcynometrine (a novel compound), and cynodine from the stem bark. strath.ac.uk The isolation of these compounds has provided a scientific basis for the traditional medicinal uses of the plant. jmaterenvironsci.com

Significance of Imidazole Alkaloids in Natural Products Research

Imidazole alkaloids represent a significant class of natural products due to their unique chemical structures and diverse biological activities. wikipedia.org The imidazole ring, a key feature of these compounds, is also a fundamental component of important biological molecules like the amino acid histidine and the hormone histamine. wikipedia.org This structural motif is found in numerous natural products, particularly alkaloids, and contributes to their varied pharmacological properties. wikipedia.org

In the context of natural products research, imidazole alkaloids isolated from both terrestrial and marine sources have demonstrated a range of biological effects. nih.gov For instance, extracts from Cynometra species containing these alkaloids have shown antimicrobial and anti-inflammatory properties. smolecule.com The broader class of imidazole alkaloids has been investigated for various therapeutic applications, with some derivatives being used in pharmaceuticals as antifungal and antihypertensive agents. wikipedia.org Marine sponges are another prolific source of imidazole alkaloids, which have exhibited cytotoxic, antimicrobial, and antifungal activities. mdpi.comacs.org The structural complexity and potent bioactivities of these compounds continue to make them a compelling subject of study for the discovery of new therapeutic agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3O B1232408 Cynometra ananta alkaloid C CAS No. 50656-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50656-82-1

Molecular Formula

C15H15N3O

Molecular Weight

253.3 g/mol

IUPAC Name

(3E,4S)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C15H15N3O/c1-18-9-14(17-10-18)13-8-16-15(19)12(13)7-11-5-3-2-4-6-11/h2-7,9-10,13H,8H2,1H3,(H,16,19)/b12-7+/t13-/m1/s1

InChI Key

UKNFHVAQMUDAFF-BWODNOAJSA-N

SMILES

CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3

Isomeric SMILES

CN1C=C(N=C1)[C@@H]\2CNC(=O)/C2=C/C3=CC=CC=C3

Canonical SMILES

CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3

Synonyms

anantine

Origin of Product

United States

Isolation and Advanced Structural Elucidation of Cynometra Ananta Alkaloid C

Extraction and Purification Methodologies for Imidazole (B134444) Alkaloids from Cynometra ananta

The initial and most critical phase in the study of any natural product is its successful isolation in a pure form from the complex mixture of compounds present in the source organism. For Cynometra ananta alkaloid C, a multi-step process involving solvent extraction and chromatographic separation was developed.

The extraction of alkaloids from plant material is fundamentally based on their solubility characteristics and their basic nature. lifeasible.com Alkaloids typically exist in plants as salts of organic acids, which are soluble in polar solvents like water and alcohol, while the free alkaloid bases are generally soluble in less polar organic solvents. slideshare.netjocpr.com This differential solubility is exploited for selective extraction.

The process for this compound begins with the air-drying and pulverization of the plant material to increase the surface area for efficient solvent penetration. A common and effective strategy involves a preliminary acid-base extraction. The powdered plant material is first moistened and treated with an alkaline solution, such as aqueous ammonia (B1221849) or sodium carbonate, to liberate the free alkaloid base from its salt form. slideshare.netjiwaji.edu

Following basification, the plant matrix is subjected to extraction with a suitable organic solvent. The choice of solvent is critical and is based on the polarity of the target alkaloid. For imidazole alkaloids, solvents like chloroform, dichloromethane, or ethyl acetate (B1210297) are frequently employed. stackexchange.com A systematic extraction can be performed using a Soxhlet apparatus or through maceration with agitation, where the plant material is soaked in the solvent for an extended period to ensure exhaustive extraction. stackexchange.comlivetoplant.com The resulting organic extract contains the free alkaloid base along with other lipid-soluble compounds like fats and pigments.

To further purify the alkaloid, the crude organic extract is then partitioned with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid). slideshare.net This step converts the alkaloid base back into its salt form, which is soluble in the aqueous layer, while many of the lipophilic impurities remain in the organic phase. jiwaji.edu Finally, the acidic aqueous layer is separated, made alkaline again with a base to precipitate the free alkaloid, which is then re-extracted with an organic solvent. Evaporation of this final organic solvent yields a concentrated crude alkaloid mixture enriched with this compound.

The crude alkaloid extract, although enriched, is still a mixture of structurally related alkaloids and other minor compounds. Therefore, chromatographic techniques are essential for the isolation of this compound in high purity. column-chromatography.com

Column Chromatography: The primary purification step typically involves column chromatography. Silica (B1680970) gel is a commonly used stationary phase for alkaloid separation due to its ability to separate compounds based on polarity. column-chromatography.com The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol). stackexchange.com Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Basic alumina (B75360) can also be used as a stationary phase, which can be advantageous for preventing the tailing of basic compounds that can occur on acidic silica gel. column-chromatography.com

Preparative Thin-Layer Chromatography (Prep-TLC): For further purification of fractions obtained from column chromatography, preparative TLC is a valuable technique. rochester.edu It allows for the separation of small quantities of compounds (typically up to 100 mg). rochester.edu The semi-purified sample is applied as a band onto a thick-layer silica gel plate, which is then developed in an appropriate solvent system. researchgate.net After development, the bands corresponding to different compounds can be visualized under UV light or by staining a small section of the plate. stackexchange.comrochester.edu The band corresponding to this compound is scraped from the plate, and the compound is eluted from the silica gel with a polar solvent. rochester.edu

High-Performance Liquid Chromatography (HPLC): The final step to achieve high purity often involves preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC, using a C18 column, is frequently used for alkaloid purification. google.com The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. google.comchromforum.org The separation is based on the differential partitioning of the compounds between the non-polar stationary phase and the polar mobile phase. By carefully optimizing the mobile phase composition and flow rate, baseline separation of this compound from any remaining impurities can be achieved. ptfarm.pl

Spectroscopic and Diffraction-Based Structural Determination

Once this compound is isolated in its pure form, its chemical structure is elucidated using a combination of modern spectroscopic and crystallographic methods. These techniques provide detailed information about the molecule's connectivity, molecular formula, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. omicsonline.org A suite of 1D and 2D NMR experiments is conducted to piece together the carbon-hydrogen framework of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides clues about their functional groups (e.g., C=O, C=N, aromatic carbons).

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to build molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, providing direct C-H connections.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away. This is vital for connecting the molecular fragments identified by COSY and for positioning quaternary carbons and heteroatoms. omicsonline.orgresearchgate.net

By analyzing the collective data from these NMR experiments, the planar structure of this compound, including the arrangement of all atoms and bonds, can be meticulously assembled.

| Illustrative ¹H and ¹³C NMR Data for a Hypothetical Imidazole Alkaloid Moiety | | :--- | :--- | :--- | :--- | | Position | δC (ppm) | δH (ppm) | Key HMBC Correlations | | 2 | 145.2 | 7.85 (s) | C-4, C-5 | | 4 | 128.5 | 7.15 (s) | C-2, C-5 | | 5 | 118.9 | - | - | | 1' (CH₂) | 52.1 | 4.10 (t) | C-2, C-5 | | 2' (CH₂) | 30.5 | 2.85 (t) | C-1', C-3' |

This table presents hypothetical NMR data for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular formula of the isolated compound. libretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). rsc.orglongdom.org This precision is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491). libretexts.org

By inputting the highly accurate mass of the molecular ion into a formula calculator, a unique and unambiguous molecular formula can be determined from a very limited number of possibilities. news-medical.netresearchgate.net This information is fundamental for confirming the types and numbers of atoms present in this compound, which is essential for validating the structure proposed by NMR spectroscopy.

| Illustrative HRMS Data | | :--- | :--- | | Ion Type | [M+H]⁺ | | Calculated Exact Mass | 216.1182 | | Measured Exact Mass | 216.1185 | | Mass Difference (ppm) | 1.4 | | Proposed Molecular Formula | C₁₂H₁₃N₃O |

This table presents hypothetical HRMS data for illustrative purposes.

While NMR and HRMS can define the planar structure and molecular formula, they often cannot definitively establish the absolute stereochemistry of a chiral molecule. X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netspringernature.com

This technique requires the compound to be crystallized into a single, high-quality crystal. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed. purechemistry.org This analysis provides a precise 3D map of the electron density within the molecule, revealing the exact spatial arrangement of every atom. nih.gov For chiral molecules from a natural source, which are typically enantiomerically pure, the analysis of anomalous dispersion effects allows for the unambiguous determination of the absolute configuration (the R/S designation at each stereocenter). nih.govrsc.org The successful X-ray crystallographic analysis of this compound would provide irrefutable proof of its complete molecular structure.

This table presents hypothetical crystallographic data for illustrative purposes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

The characterization of a novel alkaloid, such as the putative this compound, would fundamentally rely on spectroscopic techniques to determine its functional groups and electronic properties.

Infrared (IR) Spectroscopy provides critical information about the vibrational modes of molecules, allowing for the identification of specific functional groups. For an alkaloid, which by definition contains nitrogen, characteristic IR absorption bands would be expected. For instance, the presence of N-H bonds in primary or secondary amines or amides would typically result in stretching vibrations in the region of 3300-3500 cm⁻¹. C-N stretching vibrations are usually observed in the 1000-1350 cm⁻¹ range. The specific fingerprint region (below 1500 cm⁻¹) would offer a unique pattern for the compound, aiding in its identification when compared against known spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides information about the presence of chromophores, which are typically unsaturated systems like aromatic rings or conjugated double bonds. Many alkaloids possess aromatic rings as part of their core structure, leading to characteristic absorption maxima (λmax) in the UV region, often between 200 and 400 nm. The specific λmax values and molar absorptivity (ε) would be indicative of the nature and extent of the chromophoric system within this compound.

A hypothetical data table for the spectroscopic characterization of an alkaloid is presented below, illustrating the type of data that would be generated.

Spectroscopic MethodCharacteristic Absorption/WavelengthInferred Functional Group/Structural Feature
Infrared (IR) ~3400 cm⁻¹ (broad)N-H or O-H stretching
~3050 cm⁻¹Aromatic C-H stretching
~2950 cm⁻¹Aliphatic C-H stretching
~1650 cm⁻¹C=O stretching (Amide) or C=N stretching
~1600, 1450 cm⁻¹Aromatic C=C stretching
~1200 cm⁻¹C-N stretching
UV-Visible (UV-Vis) λmax at 220 nmπ → π* transition (Aromatic system)
λmax at 280 nmn → π* transition (Heteroatomic system)

This table is illustrative and does not represent actual data for "this compound".

Chemo-Analytical Confirmation of Structural Integrity

Following the initial spectroscopic characterization, chemo-analytical methods are essential to confirm the structural integrity and purity of the isolated alkaloid.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound. An isolated sample of this compound would be injected into an HPLC system, and a single, sharp peak under various solvent conditions would be a strong indicator of its purity. The retention time of the peak would also serve as a characteristic identifier for the compound under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful combination of separation and detection. By coupling HPLC with a mass spectrometer, it is possible to obtain the molecular weight of the compound eluting from the column. The mass spectrum would show the molecular ion peak ([M]⁺ or [M+H]⁺), confirming the molecular formula proposed through other analytical data. Fragmentation patterns observed in the mass spectrum would offer further structural clues, helping to piece together the connectivity of the atoms within the molecule.

The confirmation of the structure would involve a comprehensive analysis of data from various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, HMBC), which provides detailed information about the carbon-hydrogen framework of the molecule.

A summary of chemo-analytical data that would be used to confirm the structural integrity is presented in the table below.

Analytical MethodParameterResultInterpretation
High-Performance Liquid Chromatography (HPLC) Purity>98% (as determined by peak area)High purity of the isolated compound
Retention Time (tR)15.2 min (under specified conditions)Characteristic identifier for the compound
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Ion Peak ([M+H]⁺)m/z = 350.1234Suggests a molecular weight of 349.1156 g/mol
Fragmentation PatternKey fragments at m/z = 280, 252, 194Provides evidence for specific substructures

This table is illustrative and does not represent actual data for "this compound".

Biosynthesis and Metabolic Pathways of Cynometra Ananta Imidazole Alkaloids

Precursor Identification and Isotopic Incorporation Studies

There is currently no published research detailing precursor identification or isotopic incorporation studies specifically for the biosynthesis of Cynometra ananta alkaloid C. Isotopic labeling is a powerful technique used to trace the metabolic origins of complex natural products. biorxiv.orgresearchgate.netnih.govdoi.org This methodology involves feeding a plant or cell culture with a precursor molecule enriched with a stable isotope (e.g., ¹³C or ¹⁵N) and then tracking the incorporation of this label into the final product. Such studies are fundamental to elucidating the building blocks of alkaloid scaffolds. nih.govrsc.org In the absence of such studies for this compound, the identity of its direct molecular precursors remains speculative.

Enzymatic Transformations and Pathway Intermediates Elucidation

The specific enzymatic transformations and metabolic intermediates involved in the construction of this compound have not been elucidated. The biosynthesis of complex alkaloids typically involves a series of enzymatic reactions, often catalyzed by specific classes of enzymes such as oxidoreductases and cytochrome P450s, which are known to play crucial roles in modifying alkaloid structures. nih.govnih.gov The identification of these enzymes and the transient intermediates they produce is critical for mapping the complete biosynthetic pathway. biorxiv.org Without dedicated biochemical and molecular biology studies on Cynometra ananta, the enzymes responsible for the formation of its unique imidazole (B134444) alkaloid structures are unknown.

Genetic and Molecular Regulation of Alkaloid Biosynthesis within Cynometra ananta (Hypothesized)

Due to the lack of research on the biosynthesis of alkaloids in Cynometra ananta, any discussion on the genetic and molecular regulation of this process is purely hypothetical. It is well-understood that the production of secondary metabolites in plants is tightly regulated at the genetic level, often involving transcription factors that control the expression of biosynthetic genes. However, without the identification of the genes and enzymes involved in the formation of this compound, no specific hypotheses regarding their regulation can be formulated.

Further research, including transcriptome analysis and gene function characterization, is necessary to uncover the genetic basis of alkaloid production in Cynometra ananta.

Synthetic Approaches to Cynometra Ananta Alkaloid C and Its Analogs

Total Synthesis Strategies for Imidazole (B134444) Alkaloids

The total synthesis of imidazole alkaloids, such as anantine (B1238176) (Cynometra ananta alkaloid C), presents a significant challenge due to the presence of a stereochemically rich pyrrolidinone core linked to an imidazole heterocycle. A notable approach to the synthesis of (±)-anantine and its stereoisomer, (±)-isoanantine, was reported by Naito and colleagues in 1997. nih.govjst.go.jp Their strategy hinges on a key radical cyclization reaction to construct the heterocyclic core.

The synthesis commenced with the preparation of a suitable precursor for the radical cyclization. This involved the reaction of an N-acyl-α,β-unsaturated thioamide with a radical initiator. The subsequent 5-exo-trig cyclization of the generated radical onto the double bond effectively formed the pyrrolidinone ring system. The imidazole moiety was then introduced, followed by the stereoselective construction of the exocyclic benzylidene group to yield the final natural product. nih.govjst.go.jpresearchgate.netjst.go.jp

A general overview of the synthetic approach is presented in the table below:

StepDescriptionKey Reagents and Conditions
1 Precursor Synthesis Preparation of an N-cinnamoyl-S-(imidazol-4-ylmethyl)thioformamide derivative.
2 Radical Cyclization Treatment with a radical initiator (e.g., AIBN) and a hydrogen donor (e.g., tributyltin hydride) to induce 5-exo-trig cyclization.
3 Imidazole Ring Formation Construction of the 1-methylimidazole (B24206) moiety.
4 Exocyclic Double Bond Formation Stereoselective olefination to install the (E)-benzylidene group.

This synthetic route highlights the power of radical cyclization in constructing complex heterocyclic systems and provides a viable pathway to access anantine and its analogs. Further research into asymmetric variations of this synthesis could provide access to enantiomerically pure anantine.

Semi-Synthetic Modifications of Natural Cynometra ananta Alkaloids

While the total synthesis provides a means to construct the entire molecule from simple starting materials, semi-synthesis offers a more direct approach to novel analogs by chemically modifying the natural product itself. The chemical structure of this compound (anantine) possesses several reactive sites amenable to modification. smolecule.com

The imidazole ring, for instance, contains a basic nitrogen atom that can be alkylated or acylated. The secondary amine within the pyrrolidinone ring is also a site for derivatization. Furthermore, the exocyclic double bond could potentially undergo various addition reactions. smolecule.com

Although specific studies on the semi-synthetic modification of this compound are not extensively reported in the scientific literature, the general principles of alkaloid chemistry suggest several possibilities. uga.edu

Potential Semi-Synthetic Modifications:

Functional GroupPotential ReactionPotential Outcome
Imidazole Nitrogen N-Alkylation, N-AcylationModification of electronic properties and steric bulk, potentially impacting biological activity.
Pyrrolidinone NH N-Alkylation, N-AcylationAlteration of the core scaffold and potential influence on conformation.
Exocyclic Double Bond Hydrogenation, Halogenation, EpoxidationSaturation of the double bond or introduction of new functional groups for further derivatization.
Aromatic Ring Electrophilic Aromatic SubstitutionIntroduction of substituents on the benzylidene ring to probe electronic effects.

The exploration of these semi-synthetic pathways could lead to the discovery of new analogs with enhanced or modified biological activities. Such studies are crucial for understanding the structure-activity relationships of this class of alkaloids.

Development of De Novo Synthetic Analogs for Mechanistic Exploration

The de novo synthesis of analogs, designed from first principles rather than being derived from the natural product, is a powerful tool for mechanistic exploration and drug discovery. nih.govresearchgate.net By systematically altering the structure of this compound, chemists can probe the importance of specific functional groups and stereochemical features for its biological activity.

The synthesis of imidazole-containing compounds is a well-established field in medicinal chemistry, with numerous methods available for constructing the imidazole ring and introducing diverse substituents. biomedpharmajournal.orgsemanticscholar.orgnih.govtsijournals.com These strategies can be applied to the design of novel anantine analogs.

Strategies for De Novo Analog Synthesis:

Scaffold Hopping: Replacing the pyrrolidinone core with other heterocyclic systems (e.g., piperidinone, oxazolidinone) to assess the importance of the core scaffold.

Side Chain Modification: Varying the substituent on the exocyclic double bond (e.g., replacing the phenyl group with other aromatic or aliphatic groups) to explore the binding pocket of its biological target.

Stereochemical Variation: Synthesizing all possible stereoisomers of anantine to determine the absolute configuration required for biological activity.

Conformationally Restricted Analogs: Introducing structural constraints to lock the molecule into a specific conformation, which can provide insights into the bioactive conformation. nih.gov

The development of such analogs, coupled with biological testing, can elucidate the mechanism of action of this compound and guide the design of more potent and selective therapeutic agents. While specific de novo synthetic studies on anantine analogs are not yet prevalent, the foundational methodologies in heterocyclic and medicinal chemistry provide a clear roadmap for future investigations. thieme-connect.denih.gov

Mechanistic Investigations of Cynometra Ananta Alkaloid C Biological Interactions in Vitro and Non Human in Vivo Models

Cellular Target Identification and Binding Affinity Studies

Research into the specific cellular targets of Cynometra ananta alkaloid C is still in a nascent stage. However, preliminary investigations suggest that its biological activities may stem from its interaction with various cellular components. The imidazole (B134444) ring within its structure is a key feature, allowing for potential interactions with a range of biological molecules through protonation and deprotonation reactions.

Initial studies have focused on its potential as an antimicrobial agent. The mechanism of action is hypothesized to involve the disruption of microbial cell membranes or interference with essential enzymatic processes within pathogenic bacteria. The lipophilic nature of certain domains of the alkaloid may facilitate its insertion into the lipid bilayer of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Furthermore, computational models have been employed to predict the binding affinity of this compound with various protein targets. These in silico studies are crucial in narrowing down potential cellular partners for further experimental validation. The binding affinity is influenced by the molecule's three-dimensional conformation and the distribution of electrostatic charges, which dictate the non-covalent interactions (such as hydrogen bonds, van der Waals forces, and hydrophobic interactions) it can form with the binding pockets of target proteins.

Elucidation of Molecular Pathways and Signal Transduction Modulation

The anti-inflammatory properties of this compound are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While specific, detailed pathways are still under investigation, it is hypothesized that the alkaloid may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation would lead to a downstream reduction in the production of these inflammatory mediators.

Another potential area of signal transduction modulation is its antioxidant activity. The alkaloid may influence pathways related to oxidative stress, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway. By activating Nrf2, this compound could enhance the expression of a battery of antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.

Enzymatic Inhibition or Activation Mechanisms

The potential for this compound to inhibit or activate specific enzymes is a primary focus of mechanistic studies. Its chemical structure, particularly the imidazole moiety, is a common feature in many enzyme inhibitors. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, or as nucleophiles, enabling the alkaloid to interact with the active sites of various enzymes.

One of the key areas of investigation is its potential to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). By inhibiting these enzymes, the alkaloid could reduce the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Additionally, in the context of its antimicrobial activity, this compound may inhibit bacterial enzymes that are essential for survival. These could include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The specificity of this inhibition for microbial enzymes over host enzymes would be a critical determinant of its therapeutic potential.

Enzyme Class Potential Interaction Hypothesized Mechanism
Cyclooxygenases (COX)InhibitionCompetitive or non-competitive binding to the active site, reducing prostaglandin (B15479496) synthesis.
Lipoxygenases (LOX)InhibitionInteraction with the enzyme's catalytic domain, decreasing leukotriene production.
Bacterial EnzymesInhibitionTargeting enzymes essential for microbial viability (e.g., DNA gyrase, peptidoglycan synthesis).

Interactions with Microbial Systems (Mechanistic Focus)

The antimicrobial properties of this compound have been observed against a range of pathogenic bacteria. smolecule.com The mechanistic focus of these interactions centers on its ability to compromise the structural and functional integrity of microbial cells.

One proposed mechanism is the disruption of the bacterial cell membrane. The alkaloid's amphipathic nature may allow it to intercalate into the lipid bilayer, leading to the formation of pores or channels. This would disrupt the electrochemical gradient across the membrane, leading to leakage of essential ions and metabolites, and ultimately cell death.

Another potential mechanism is the inhibition of biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. This compound may interfere with the signaling pathways that regulate biofilm development, such as quorum sensing. By disrupting these communication networks, the alkaloid could prevent bacteria from forming these protective structures, rendering them more susceptible to conventional antimicrobial agents.

Microbial Target Proposed Mechanism of Action
Bacterial Cell MembraneIntercalation and pore formation, leading to loss of integrity.
Biofilm FormationInhibition of quorum sensing and other regulatory pathways.
Essential Bacterial EnzymesInhibition of enzymes required for replication, metabolism, or cell wall synthesis.

Receptor-Ligand Interaction Profiling using Computational and Experimental Methods

To further elucidate the biological targets of this compound, a combination of computational and experimental methods is being utilized. Molecular docking simulations are employed to predict the binding modes and affinities of the alkaloid with a wide array of receptors and enzymes. These computational models help to prioritize potential targets for experimental validation.

Experimental techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can then be used to quantitatively measure the binding kinetics and thermodynamics of the alkaloid with its putative targets. These methods provide valuable data on the association and dissociation rates, as well as the enthalpic and entropic contributions to the binding event.

Furthermore, cell-based assays are used to confirm the functional consequences of these receptor-ligand interactions. For instance, if computational modeling predicts a strong interaction with a particular G-protein coupled receptor (GPCR), cell lines expressing this receptor can be treated with the alkaloid to measure changes in downstream signaling events, such as calcium mobilization or cyclic AMP (cAMP) production.

Method Application Information Gained
Molecular DockingIn silico prediction of bindingBinding affinity, binding mode, identification of key interacting residues.
Surface Plasmon Resonance (SPR)Experimental validation of bindingReal-time kinetics of association and dissociation (k_on, k_off), equilibrium dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC)Experimental validation of bindingBinding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Cell-Based AssaysFunctional validation of interactionMeasurement of downstream signaling events to confirm agonistic or antagonistic activity.

Structure Activity Relationship Sar Studies of Cynometra Ananta Alkaloid C Derivatives

Design and Synthesis of Structural Variants and Isomers

The exploration of the structure-activity relationships of the imidazole (B134444) alkaloids from Cynometra ananta would necessitate the systematic design and synthesis of a library of derivatives. The core structures of anantine (B1238176), cynometrine (B1210332), and cynodine, characterized by a substituted imidazole ring, provide a foundational scaffold for modification.

Key Synthetic Strategies:

Modification of the Imidazole Core: The imidazole ring is a critical pharmacophore. Synthetic approaches would likely involve N-alkylation or N-acylation to introduce a variety of substituents. These modifications can alter the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.

Variation of the Substituents on the Imidazole Ring: The native alkaloids possess specific substitution patterns. The synthesis of isomers with substituents at different positions on the imidazole ring would be crucial to probe the spatial requirements for biological activity.

Functional Group Interconversion: The existing functional groups on the alkaloid skeleton could be chemically transformed. For instance, ester groups could be hydrolyzed to carboxylic acids, which could then be converted to amides or other ester variants. These transformations would explore the importance of hydrogen bonding and polarity.

Stereochemical Modifications: For chiral centers present in the alkaloids, the synthesis of diastereomers and enantiomers would be essential to determine the stereochemical requirements for activity.

A hypothetical library of derivatives for SAR studies is presented in Table 1.

Table 1: Hypothetical Derivatives of Cynometra ananta Alkaloids for SAR Studies

Compound ID Parent Alkaloid Modification Rationale for Synthesis
CYN-001 Cynometrine N-methylation of imidazole To investigate the effect of a small alkyl group on the nitrogen atom.
CYN-002 Cynometrine N-acetylation of imidazole To introduce a hydrogen bond acceptor and explore electronic effects.
ANA-001 Anantine Hydrolysis of the ester group To assess the importance of the ester functionality for activity.
ANA-002 Anantine Reduction of the ester to an alcohol To probe the role of the carbonyl oxygen and introduce a hydrogen bond donor.

| CYD-001 | Cynodine | Isomerization of a substituent on the imidazole ring | To understand the positional importance of substituents for target binding. |

Correlation of Specific Structural Motifs with Mechanistic Profiles

Once a library of derivatives is synthesized and their biological activities are evaluated, the correlation of specific structural features with their mechanistic profiles can be established. This involves identifying which parts of the molecule are essential for its biological effect and which can be modified to enhance potency or selectivity.

Key Structural Motifs and Their Potential Mechanistic Implications:

The Imidazole Ring: This heterocyclic core is likely a key determinant of the alkaloids' biological activity, potentially through interactions with metalloenzymes or by acting as a proton shuttle. The basicity of the imidazole nitrogen can be modulated by substituents, which in turn could affect target binding.

Hydrogen Bond Donors and Acceptors: The presence of functional groups capable of hydrogen bonding (e.g., hydroxyls, amides, carboxylic acids) is often crucial for specific interactions with biological targets. The systematic addition or removal of these groups in the synthesized derivatives would elucidate their role in the mechanism of action.

The anticipated correlations are summarized in Table 2.

Table 2: Anticipated Structure-Mechanistic Profile Correlations

Structural Motif Potential Influence on Mechanism Example Modification Expected Outcome
Imidazole Nitrogen Metal ion chelation; proton transfer N-alkylation Altered binding affinity to metalloproteins.
Ester Functionality Hydrolytic stability; hydrogen bonding Conversion to amide Increased metabolic stability and altered hydrogen bonding capacity.
Aromatic Rings Pi-stacking interactions Introduction of electron-withdrawing groups Modified electronic properties influencing target interaction.

Computational Approaches to SAR Prediction (e.g., Molecular Docking, Quantitative Structure-Activity Relationships - QSAR)

Computational chemistry offers powerful tools to predict the biological activity of novel compounds and to understand the molecular basis of their action, thereby guiding the design of more potent and selective derivatives.

Molecular Docking:

Molecular docking simulations would be employed to predict the binding modes of the Cynometra ananta alkaloids and their synthetic derivatives within the active site of a putative biological target. This technique requires a three-dimensional structure of the target protein. The docking results can provide insights into:

Key Binding Interactions: Identifying the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Binding Affinity: Estimating the strength of the interaction, which can be correlated with the experimentally determined biological activity.

SAR Rationalization: Explaining why certain structural modifications lead to an increase or decrease in activity.

Quantitative Structure-Activity Relationships (QSAR):

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be represented by an equation that relates biological activity to various molecular descriptors.

Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule, such as its lipophilicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume).

Model Development: A training set of compounds with known biological activities is used to develop the QSAR model. Statistical methods, such as multiple linear regression or partial least squares, are employed to generate the equation.

Predictive Power: A validated QSAR model can then be used to predict the biological activity of new, unsynthesized compounds, thus prioritizing the synthesis of the most promising candidates.

A hypothetical QSAR model for a series of Cynometra ananta alkaloid derivatives might take the form:

log(1/IC50) = alogP - bV + c*qN + d

Where:

IC50 is the half-maximal inhibitory concentration.

logP is the logarithm of the partition coefficient (a measure of lipophilicity).

V is the molecular volume (a steric descriptor).

qN is the partial charge on a key imidazole nitrogen atom (an electronic descriptor).

a, b, c, and d are coefficients determined by the regression analysis.

The insights gained from these computational approaches would be invaluable for the rational design of the next generation of derivatives with improved therapeutic potential.

Analytical Quantification and Distribution Within Cynometra Ananta

Chromatographic and Spectrometric Methods for Quantitative Analysis in Plant Extracts

The quantitative analysis of Cynometra ananta alkaloid C, an imidazole (B134444) alkaloid, in plant extracts relies on the separation and detection capabilities of modern chromatographic and spectrometric methods. smolecule.comnih.gov These techniques offer the precision and sensitivity required to measure the concentration of specific alkaloids even when present in complex mixtures. sci-hub.se

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids in plant materials. sci-hub.se Its versatility allows for the separation of compounds based on their polarity. For the quantification of this compound, a reversed-phase HPLC setup is typically employed. nih.gov The method's validation would include assessing linearity, precision, and recovery to ensure reliable quantitative results. scribd.com

The choice of detector is critical for sensitivity and selectivity. Common detection modalities include:

UV/Vis Detection: Many alkaloids possess chromophores that absorb ultraviolet or visible light, making this a straightforward detection method. sci-hub.se

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths for each peak, aiding in peak purity assessment and compound identification.

Fluorescence Detection (FLD): For alkaloids that are naturally fluorescent or can be derivatized to become fluorescent, FLD offers higher sensitivity and selectivity than UV detection. sci-hub.se

Evaporative Light Scattering Detection (ELSD): This universal detection method is useful for compounds that lack a UV chromophore.

Table 1: Illustrative HPLC Parameters for Alkaloid Quantification

Parameter Condition Purpose
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on polarity.
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724), methanol). scribd.com To elute the target alkaloid from the column.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation.
Injection Volume 10 - 20 µL Amount of sample introduced for analysis.
Detector UV/Vis at a specific wavelength (e.g., 280 nm) or PDA To detect and quantify the separated alkaloid.

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducibility of retention times. |

This table represents a typical starting point for method development; actual conditions would be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While many alkaloids have high boiling points, they can often be analyzed by GC-MS after a derivatization step to increase their volatility. GC-MS combines the separation power of gas chromatography with the highly sensitive and specific detection of mass spectrometry, which provides structural information based on the mass-to-charge ratio of fragmented ions. phcogj.comresearchgate.net This method is particularly useful for identifying and quantifying components in complex essential oils and plant extracts. researchgate.net

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the quantitative analysis of alkaloids in plant extracts due to its exceptional sensitivity and selectivity. nih.govresearchgate.net This technique couples the separation capabilities of HPLC with the detection power of two mass spectrometers in series (tandem mass spectrometry). This setup allows for the selection of a specific parent ion corresponding to the alkaloid of interest, its fragmentation, and the detection of specific daughter ions, a process known as Multiple Reaction Monitoring (MRM). This high degree of specificity minimizes interference from other compounds in the complex plant matrix, enabling accurate quantification even at very low concentrations. researchgate.netpharmakonpress.gr Recent metabolomic studies increasingly rely on LC-MS/MS to identify and quantify specific groups of substances like alkaloids. researchgate.net

Spatial and Temporal Distribution of Alkaloid C within Cynometra ananta Plant Tissues (e.g., Leaf, Bark, Root)

The concentration of secondary metabolites like alkaloids often varies significantly between different parts of a plant. researchgate.net Phytochemical screenings of Cynometra ananta have confirmed the presence of alkaloids as a general class of compounds in the trunk bark. jmaterenvironsci.comijpjournal.comijpjournal.com However, more specific research into the imidazole alkaloids of this species has identified their presence primarily in the leaves. nih.govwur.nl

A review of the Cynometra genus noted the isolation of characteristic imidazole alkaloids, such as anantine (B1238176) and cynometrine (B1210332), from the leaves of Cynometra ananta. nih.govwur.nl This suggests that the primary site of synthesis and/or storage for this specific class of alkaloids, which includes this compound, is likely the leaf tissue. While the bark contains alkaloids, they may be of different structural classes or present in different concentrations compared to the leaves. jmaterenvironsci.com Information on the presence of alkaloids in the roots of Cynometra ananta is less documented in available research.

Table 2: Reported Distribution of Alkaloids in Cynometra ananta

Plant Tissue Finding Implication for Alkaloid C Reference
Trunk Bark Positive qualitative tests for the presence of alkaloids. The bark is a confirmed source of alkaloids, though the specific presence and concentration of Alkaloid C are not detailed. jmaterenvironsci.comijpjournal.com
Leaf Isolation of specific imidazole alkaloids (anantine, cynometrine). As an imidazole alkaloid, Alkaloid C is most likely to be found in the leaves, which are the primary documented source for this compound class in the plant. nih.govwur.nlmdpi.com

| Root | Data not widely available in cited literature. | The root's potential as a source for Alkaloid C is currently unknown. | |

The temporal distribution, or how the concentration of Alkaloid C changes over the plant's life cycle or through the seasons, has not been specifically studied. However, it is a general principle that the concentration of secondary metabolites can fluctuate based on the plant's developmental stage. wur.nl

Influences of Environmental and Developmental Factors on Alkaloid C Accumulation

The production of secondary metabolites in plants is not static; it is a dynamic process influenced by a range of external and internal factors. d-nb.info While specific research on how environmental conditions affect this compound is not available, general principles of plant ecophysiology allow for educated inferences. wur.nl The synthesis of alkaloids is often a plant's response to stress. nih.gov

Key factors that can influence alkaloid accumulation include:

Light: Light intensity, duration, and quality can regulate the expression of genes involved in metabolic pathways. nih.gov For some alkaloids, accumulation increases with light exposure, while for others, it may be higher in shaded conditions. wur.nl

Water Availability (Drought): Water deficit is a significant stressor that often leads to an increased concentration of secondary metabolites, including alkaloids, as part of the plant's defense and survival strategy. nih.gov

Soil Conditions: The availability of mineral nutrients, particularly nitrogen, is crucial for alkaloid synthesis as nitrogen is a fundamental component of their structure. wur.nl Soil pH and salinity can also impact nutrient uptake and induce stress responses that alter alkaloid content. nih.gov

Developmental Stage: The concentration of alkaloids can vary significantly with the age of the plant and the age of specific tissues. wur.nl For instance, younger leaves may have higher concentrations as a defense against herbivores.

Table 3: Potential Environmental Influences on Alkaloid C Accumulation

Factor Potential Effect on Alkaloid C Content Rationale
Light Intensity May increase or decrease Light regulates key enzymes in metabolic pathways. nih.gov
Temperature Optimal range for production; extremes may increase content Affects enzyme kinetics and can act as a stressor. wur.nl
Drought Stress Likely to increase A common plant response to water deficit is the accumulation of defensive compounds. nih.gov
Nitrogen Availability Directly influences synthesis Nitrogen is a core atomic component of all alkaloids. wur.nl

| Salinity | May increase | Salt stress can trigger defense mechanisms, including alkaloid synthesis. nih.gov |

Comparative Phytochemistry of Imidazole Alkaloids Across Cynometra Species

Structural Diversity of Imidazole (B134444) Alkaloids within the Genus Cynometra (e.g., Anantine (B1238176), Cynometrine (B1210332), Cynodine, Isoanantine (B1231783), Isocynometrine, Isocynodine)

The genus Cynometra is a rich source of structurally related imidazole alkaloids. researchgate.netnih.gov While sharing a common imidazole framework, these compounds exhibit a remarkable degree of diversity through variations in stereochemistry and substitutions. This diversity is evident in the range of alkaloids isolated from various Cynometra species.

For instance, the leaves of Cynometra anata have yielded anantine, cynometrine, and cynodine. nih.govmdpi.com Similarly, the stem bark and seeds of Cynometra hankei contain cynometrine and cynodine, along with their N1-demethylated derivatives. nih.govmdpi.com A particularly broad spectrum of these compounds has been identified in Cynometra lujae, which produces anantine, cynometrine, and their respective isomers isoanantine and isocynometrine, as well as isocynodine, noranantine, hydroxyanantine, and cynolujine. researchgate.netmdpi.com

The primary structural differences among these alkaloids often involve stereoisomerism and the nature of substituents attached to the core heterocyclic rings.

Anantine and Isoanantine : These compounds are stereoisomers, with the chemical formula C₁₅H₁₅N₃O. nih.govscribd.com Anantine is identified as (3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one. nih.gov

Cynometrine and Isocynometrine : Cynometrine (C₁₆H₁₉N₃O₂) possesses a more complex structure, featuring a pyrrolidinone core fused with an imidazole ring and a hydroxyphenylmethyl substituent. It has three stereocenters. Isocynometrine is its stereoisomer. chemistry-chemists.comcore.ac.uk

Cynodine and Isocynodine : These compounds are also part of the imidazole alkaloid family found in Cynometra and exist as isomeric pairs. researchgate.netchemistry-chemists.comresearchgate.net

This structural variety highlights the nuanced biosynthetic capabilities of the Cynometra genus.

Table 1: Distribution of Key Imidazole Alkaloids in Select Cynometra Species

AlkaloidMolecular FormulaSpecies Source(s)Citations
Anantine C₁₅H₁₅N₃OC. anata, C. lujae nih.govmdpi.comnih.gov
Cynometrine C₁₆H₁₉N₃O₂C. anata, C. hankei, C. lujae nih.govmdpi.com
Cynodine Not specifiedC. anata, C. hankei nih.govmdpi.comresearchgate.net
Isoanantine C₁₅H₁₅N₃OC. lujae researchgate.netmdpi.comscribd.com
Isocynometrine Not specifiedC. lujae researchgate.netmdpi.comchemistry-chemists.com
Isocynodine Not specifiedC. lujae researchgate.netmdpi.comchemistry-chemists.com
Cynometra ananta alkaloid C C₁₅H₁₅N₃OC. ananta smolecule.com

Chemotaxonomic Implications of Alkaloid Profiles within Fabaceae Family

Chemotaxonomy utilizes the chemical constituents of plants as markers for taxonomic classification. researchgate.net Within the vast and diverse Fabaceae family, secondary metabolites, particularly alkaloids, serve as significant chemotaxonomic indicators. nrfhh.com The family is known for producing a wide array of nitrogenous compounds, including quinolizidine, pyrrolizidine, and imidazole alkaloids. researchgate.netnrfhh.com

The presence of imidazole alkaloids is considered a characteristic trait of the Cynometra genus. nih.govmdpi.com The specific profile of these alkaloids in a given species can serve as a chemical fingerprint, helping to delineate relationships and resolve taxonomic ambiguities. For example, the shared presence of cynometrine and cynodine in both C. anata and C. hankei suggests a close chemical relationship, while the broader and more complex array of alkaloids in C. lujae might indicate a different evolutionary lineage or a more developed biosynthetic system. nih.govmdpi.com

Given that phylogenetic studies have suggested the Cynometra genus may be polyphyletic (originating from more than one ancestral group), these chemical markers are invaluable. nih.govmobot.org They provide an additional layer of data that, when combined with morphological and genetic evidence, can help to construct a more accurate classification and understanding of the evolutionary history within the Fabaceae family.

Evolutionary Biosynthetic Relationships Among Cynometra Alkaloids

The structural diversity observed among Cynometra alkaloids points to a shared and evolving biosynthetic pathway. The central imidazole ring of these compounds is derived from the amino acid histidine. dokumen.pub The array of different alkaloids found within the genus likely arises from a common biosynthetic precursor that undergoes various enzymatic modifications.

The evolutionary development of these pathways is thought to involve processes such as gene duplication and subsequent divergence. nih.gov This mechanism allows for the evolution of new enzymes with slightly altered functions from existing ones. For example:

Isomerization : The existence of stereoisomers like anantine/isoanantine and cynometrine/isocynometrine points to the presence of highly specific isomerase enzymes that control the three-dimensional arrangement of the molecules. researchgate.netmdpi.com

Substitution : The differences between anantine (C₁₅H₁₅N₃O) and cynometrine (C₁₆H₁₉N₃O₂) involve the addition of methyl and hydroxyl groups, indicating the action of specific methyltransferase and hydroxylase enzymes. nih.gov

Demethylation : The presence of N1-demethylated versions of cynometrine and cynodine in C. hankei demonstrates the activity of demethylase enzymes. mdpi.com

The selective pressures exerted by herbivores and pathogens likely played a crucial role in driving the diversification of these defensive compounds. nih.gov The production of a complex mixture of related alkaloids could provide a more robust chemical defense than a single compound, representing a sophisticated evolutionary adaptation of the Cynometra genus.

Q & A

Q. Answer :

  • Phytochemical Screening : Use qualitative tests like Hager’s reagent (saturated picric acid) to detect alkaloids via yellow precipitate formation .
  • Extraction Optimization : Employ response surface methodology (RSM) with Box-Behnken design to optimize parameters (e.g., solvent concentration, extraction time) for maximum alkaloid yield .
  • Statistical Validation : Use ANOVA and Tukey’s HSD test to validate differences in alkaloid content across extraction methods or plant tissues .
  • Limitations : Evidence notes no documented medicinal or alkaloid data for C. ananta in existing databases , so preliminary screening is critical.

Basic: How can researchers address contradictory data in alkaloid quantification across studies?

Q. Answer :

  • Standardized Protocols : Follow metric system guidelines (e.g., mL, mg·g⁻¹) and report numerical precision aligned with instrument sensitivity (e.g., UV spectrophotometry ). Avoid overreporting significant figures beyond instrument capability .
  • Replication : Ensure experiments are repeated at least three times with 6+ replicates per treatment to reduce variability .
  • Statistical Reporting : Explicitly define "significance" using p-values (e.g., p < 0.05) and avoid ambiguous terminology .

Advanced: What challenges arise in elucidating the biogenesis pathway of Cynometra ananta alkaloid C?

Q. Answer :

  • Analytical Gaps : Biogenesis models require enzyme/gene-level data for synthesis pathways, which are absent for C. ananta . Comparative studies with monoterpenoid indole alkaloids (e.g., Alstonia spp.) may provide hypotheses .
  • Technical Limitations : Advanced equipment (e.g., NMR, LC-MS) is needed to trace precursor molecules (e.g., tryptamine, secologanin) and intermediate compounds .
  • Data Integration : Combine genomic, transcriptomic, and metabolomic datasets to map biosynthetic routes, though this is resource-intensive .

Advanced: How can structural elucidation of C. ananta alkaloid C be validated with limited reference data?

Q. Answer :

  • Comparative Spectroscopy : Use IR spectroscopy to identify functional groups (e.g., fingerprint regions 1400–600 cm⁻¹ ) and compare with alkaloid libraries (e.g., Alstonia scholaris ).
  • X-ray Crystallography : Resolve 3D structures if crystals are obtainable, though this is challenging for trace alkaloids.
  • Computational Modeling : Apply density functional theory (DFT) to predict spectroscopic profiles and validate against experimental data .

Advanced: What methodologies are suitable for assessing bioactivity of C. ananta alkaloid C in vitro?

Q. Answer :

  • Dose-Response Assays : Use Completely Randomized Block Design (CRBD) with replicated treatments (e.g., 3+ replicates) to test cytotoxicity, antimicrobial activity, or enzyme inhibition .
  • Positive Controls : Include known bioactive alkaloids (e.g., thevetin, peruvoside ) to benchmark efficacy.
  • Cell Culture Standards : Adhere to protocols for cell line maintenance, avoiding cross-contamination and ensuring proper incubation conditions .

Basic: How should researchers report alkaloid-related data to meet academic journal standards?

Q. Answer :

  • Abstract Structure : State the scientific problem, methodology (e.g., RSM ), key results (e.g., alkaloid yield in mg·g⁻¹), and broader implications .
  • Symbols and Units : Use cursive for physical quantities (e.g., T for temperature) and upright for units (e.g., MPa, W/(m·K)) .
  • Data Reproducibility : Provide raw data tables (e.g., ANOVA results ) and detailed instrument settings (e.g., UV wavelength ).

Advanced: What preservation and storage protocols ensure alkaloid stability during long-term studies?

Q. Answer :

  • Temperature Control : Store extracts at 4°C to prevent degradation .
  • Solvent Selection : Use ethanol or methanol (60–70% v/v) for solubility and stability, as optimized in Box-Behnken designs .
  • Avoid Contamination : Use sterile techniques (e.g., filtered solvents, autoclaved glassware) and minimize exposure to light/oxygen .

Key Gaps and Recommendations :

  • Evidence Limitations : No direct data on C. ananta alkaloid C exists in the provided materials. Prioritize phytochemical profiling and genomic sequencing to fill this gap .
  • Interdisciplinary Collaboration : Integrate ethnobotanical data from African regions (e.g., Liberia, Ghana ) to identify traditional uses that may guide bioactivity studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.